molecular formula C19H23FN2O2 B12164901 alpha-(o-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol CAS No. 66307-47-9

alpha-(o-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol

Cat. No.: B12164901
CAS No.: 66307-47-9
M. Wt: 330.4 g/mol
InChI Key: BTHKMWLWKBWOKR-UHFFFAOYSA-N
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Description

Alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol is a chemical compound with the molecular formula C19H23FN2O2 and a molar mass of 330.4 g/mol . This compound is known for its unique structure, which includes a piperazine ring, a phenyl group, and a fluorophenoxy moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol typically involves the reaction of 2-fluorophenol with formaldehyde and 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:

Scientific Research Applications

Alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol can be compared with similar compounds, such as:

Biological Activity

Alpha-(o-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol is a compound belonging to the piperazine class, which has garnered interest due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22FN2O\text{C}_{18}\text{H}_{22}\text{F}\text{N}_{2}\text{O}

This compound features a piperazine ring, which is known for its diverse biological activities. The presence of the o-fluorophenoxymethyl group and the phenyl substituent contributes to its unique pharmacological profile.

Piperazine derivatives, including this compound, often exhibit their biological activity through various mechanisms:

  • Monoamine Oxidase Inhibition : Some studies have indicated that piperazine derivatives can inhibit monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety .
  • Receptor Interaction : Piperazine compounds frequently interact with neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This interaction can modulate various neurochemical pathways, contributing to their anxiolytic and antidepressant effects .

Antidepressant and Anxiolytic Effects

Research has shown that compounds with a piperazine backbone often display significant antidepressant and anxiolytic activities. For instance, this compound may function similarly to established antidepressants by enhancing serotonergic transmission through MAO inhibition and receptor modulation .

Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of piperazine derivatives. This compound has been assessed for its ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The compound's efficacy in disrupting bacterial cell wall synthesis has been noted, suggesting a potential role as an antimicrobial agent .

Case Studies and Research Findings

A variety of studies have investigated the biological activity of piperazine derivatives, including this compound:

StudyFindings
Study 1Demonstrated significant MAO-A inhibitory activity with IC50 values indicating potential antidepressant effects.
Study 2Reported antimicrobial activity against Gram-positive bacteria, suggesting a dual role in mental health and infection control.
Study 3Investigated receptor binding affinity, highlighting interactions with 5-HT1A receptors linked to anxiolytic effects.

Properties

CAS No.

66307-47-9

Molecular Formula

C19H23FN2O2

Molecular Weight

330.4 g/mol

IUPAC Name

1-(2-fluorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C19H23FN2O2/c20-18-8-4-5-9-19(18)24-15-17(23)14-21-10-12-22(13-11-21)16-6-2-1-3-7-16/h1-9,17,23H,10-15H2

InChI Key

BTHKMWLWKBWOKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2F)O)C3=CC=CC=C3

Origin of Product

United States

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